molecular formula C11H12N4O2 B335730 4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide

4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B335730
M. Wt: 232.24 g/mol
InChI Key: UEKNOUDIMUKKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide can be compared with other 1,2,4-triazole derivatives, such as:

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Known for its anticancer properties.

    4-(2-chloro-6-(1H-1,2,4-triazol-1-yl)phenyl)benzoic acid: Exhibits antifungal activity.

    4-(1H-1,2,4-triazol-1-yl)benzaldehyde: Used in the synthesis of various pharmaceuticals

The uniqueness of this compound lies in its specific ethoxy substitution, which can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

4-ethoxy-N-(1,2,4-triazol-4-yl)benzamide

InChI

InChI=1S/C11H12N4O2/c1-2-17-10-5-3-9(4-6-10)11(16)14-15-7-12-13-8-15/h3-8H,2H2,1H3,(H,14,16)

InChI Key

UEKNOUDIMUKKPT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NN=C2

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C=NN=C2

Origin of Product

United States

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